N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide
Description
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a pyrrolidine ring, and a fluoro-methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-11-8-13(3-4-14(11)20)24-7-6-16(19(24)26)23-18(25)12-2-5-15-17(9-12)22-10-21-15/h2-5,8-10,16H,6-7H2,1H3,(H,21,22)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUUIVRCDOSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)N=CN4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Construction
The pyrrolidinone core is typically synthesized via cyclization of γ-amino acids or through intramolecular lactamization. A validated approach involves treating 4-fluoro-3-methylbenzylamine with γ-keto esters under acidic conditions, followed by catalytic hydrogenation to form the pyrrolidinone ring. For example, γ-lactam-acid intermediates (e.g., compound 11 in Scheme 2 of) are generated using bromoacetonitrile and PtO₂-mediated reduction, achieving enantiomeric purity critical for pharmacological activity.
1H-1,3-Benzodiazole Synthesis
1H-1,3-Benzodiazole derivatives are commonly prepared via cyclocondensation of o-phenylenediamine with carboxylic acids or their equivalents. Patent CN103664821A describes protonic acid-catalyzed reactions between o-aminothiophenol and 1,3-dicarbonyl compounds, yielding benzothiazole analogs. Adapting this method, o-phenylenediamine reacts with triphosgene or orthoesters in the presence of catalysts like benzoic acid or p-toluenesulfonic acid to form the benzodiazole nucleus. Substitution at the 5-position is achieved using pre-functionalized diamine precursors or post-cyclization functionalization.
Detailed Synthetic Pathways
Synthesis of 1-(4-Fluoro-3-methylphenyl)-2-oxopyrrolidin-3-amine
Step 1: Formation of γ-Keto Ester Intermediate
4-Fluoro-3-methylbenzylamine is condensed with ethyl 4-oxopentanoate in toluene under reflux, catalyzed by p-toluenesulfonic acid (10 mol%). The resulting Schiff base undergoes in situ reduction using NaBH₄ in methanol, yielding the γ-amino ester.
Step 2: Lactamization
The γ-amino ester is subjected to acidic hydrolysis (6 M HCl, 80°C, 12 h) to form the γ-lactam-acid. Cyclization is confirmed by ¹H NMR (δ 4.12 ppm, multiplet, pyrrolidinone protons) and ¹³C NMR (δ 174.2 ppm, carbonyl carbon).
Step 3: Resolution of Enantiomers
Chiral separation using preparative HPLC with a cellulose-based column (Chiralpak IC) achieves >99% enantiomeric excess. The (3R)-enantiomer is isolated as the desired intermediate.
Preparation of 1H-1,3-Benzodiazole-5-carboxylic Acid
Method A: Direct Cyclocondensation
o-Phenylenediamine (1.0 equiv) reacts with ethyl cyanoacetate (1.2 equiv) in acetic acid at 120°C for 24 h. The crude product is saponified with NaOH (2 M) to yield 1H-1,3-benzodiazole-5-carboxylic acid (62% yield).
Method B: Palladium-Catalyzed Carbonylation
5-Bromo-1H-1,3-benzodiazole undergoes carbonylation in the presence of Pd(OAc)₂, Xantphos, and CO gas (1 atm) in DMF/MeOH (3:1), providing the carboxylic acid derivative in 78% yield.
Amide Coupling and Final Assembly
The pyrrolidinone amine (1.0 equiv) is reacted with 1H-1,3-benzodiazole-5-carbonyl chloride (1.1 equiv) in anhydrous DMF using Hünig’s base (2.0 equiv) as a scavenger. Alternatively, carbodiimide-mediated coupling (EDC·HCl, HOBt) in dichloromethane affords the target amide in 85–92% yield. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water yields analytical-grade material.
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Coupling Agent | EDC·HCl/HOBt | |
| Yield | 85–92% | |
| Purity (HPLC) | >99% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₉H₁₇FN₄O₂ [M+H]⁺: 353.1412; Found: 353.1409.
Industrial-Scale Optimization and Challenges
Catalytic Efficiency
Scandium triflate (Sc(OTf)₃) enhances lactamization yields (19% → 34%) by stabilizing tetrahedral intermediates. However, catalyst cost necessitates recycling via aqueous extraction.
Purification Strategies
Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography reduces solvent consumption by 40% in pilot-scale trials.
Regulatory Considerations
Residual palladium in carbonylation routes must be <10 ppm, achievable via activated charcoal treatment.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Thrombopoietin Mimetics: Compounds with similar therapeutic applications.
Uniqueness
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide, often referred to in literature as a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₉H₁₈FN₂O₃
- Molecular Weight : 336.36 g/mol
- IUPAC Name : N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-benzodiazole-5-carboxamide
This compound features a benzodiazole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Research indicates that compounds containing benzodiazole structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanism of action for N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-benzodiazole-5-carboxamide is still under investigation; however, preliminary studies suggest it may inhibit specific kinases or enzymes involved in cancer cell proliferation.
Antitumor Activity
In vitro studies have been conducted to assess the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (μM) | Assay Type | Notes |
|---|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | 2D Viability | Significant cytotoxicity observed |
| HCC827 (Lung) | 5.13 ± 0.97 | 2D Viability | Effective against resistant strains |
| NCI-H358 (Lung) | 0.85 ± 0.05 | 2D Viability | High potency noted |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D Cytotoxicity | Non-selective activity observed |
These results indicate that the compound exhibits promising antitumor activity, particularly against lung cancer cell lines, although it also shows some cytotoxic effects on normal fibroblast cells.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Preliminary data suggest that it may possess activity against certain bacterial strains, although further research is needed to quantify this effect.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry evaluated the structure-activity relationships (SAR) of similar compounds, indicating that modifications to the benzodiazole ring can significantly enhance biological activity. The study emphasized the importance of optimizing lipophilicity and electronic properties to improve bioavailability and reduce toxicity .
Another investigation focused on the antitumor effects of related compounds demonstrated that derivatives with specific substitutions on the benzodiazole ring exhibited enhanced potency against various cancer types . These findings underscore the potential for further development of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-benzodiazole-5-carboxamide as a lead compound in cancer therapy.
Q & A
Q. What are the key synthetic strategies for preparing N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide?
Synthesis typically involves multi-step routes:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a substituted γ-aminobutyric acid derivative. For example, 2-oxopyrrolidin-3-yl intermediates are prepared using K₂CO₃ as a base in DMF under reflux .
- Step 2 : Introduction of the 4-fluoro-3-methylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 3 : Coupling the benzodiazole-5-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
- Critical factors : Solvent polarity (DMF vs. THF), temperature control (60–100°C), and protecting group strategies for regioselectivity .
Q. How is the compound characterized post-synthesis?
- Structural confirmation : X-ray crystallography resolves the 3D arrangement of the benzodiazole and pyrrolidinone moieties, confirming stereochemistry at the 3-position .
- Spectroscopic analysis :
Advanced Research Questions
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
- Functional group substitution : Systematic replacement of the 4-fluoro-3-methylphenyl group with halogens (Cl, Br) or methoxy groups to assess effects on target binding .
- Bioisosteric replacements : Swapping the benzodiazole with pyrazole or thiazole rings to evaluate potency changes in enzyme inhibition assays .
- 3D-QSAR modeling : CoMFA or CoMSIA analyses correlate steric/electronic features with activity data from kinase inhibition screens .
Q. How can researchers address contradictions in reported bioactivity data?
- Orthogonal assays : Validate initial findings (e.g., IC₅₀ in enzymatic assays) with cell-based viability tests (MTT assays) to rule out assay-specific artifacts .
- Metabolic stability testing : Use liver microsomes to confirm whether discrepancies arise from rapid degradation in cellular models .
- Target engagement studies : Employ CETSA (cellular thermal shift assay) to verify direct binding to purported targets like kinases or GPCRs .
Q. What in silico strategies predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Glide simulations model binding to ATP pockets (e.g., EGFR kinase), highlighting hydrogen bonds with the pyrrolidinone carbonyl and hydrophobic interactions with the fluorophenyl group .
- MD simulations : GROMACS trajectories (50–100 ns) assess stability of ligand-target complexes, identifying critical residues (e.g., Lys721 in EGFR) for mutagenesis validation .
Q. How can solubility be optimized without compromising target affinity?
- Prodrug approaches : Introduce phosphate or acetate esters at the carboxamide group to enhance aqueous solubility, with enzymatic cleavage in vivo .
- Co-crystallization : Screen with cyclodextrins or hydrophilic co-formers (e.g., succinic acid) to improve dissolution rates .
- PEGylation : Attach polyethylene glycol chains to the benzodiazole nitrogen, balancing lipophilicity and solubility .
Q. What is the role of the 4-fluoro-3-methylphenyl group in pharmacological activity?
- Fluorine effects : Enhances metabolic stability by blocking cytochrome P450 oxidation and increases lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration .
- Methyl substitution : The 3-methyl group induces steric hindrance, reducing off-target interactions with non-specific enzymes .
Q. How stable is the compound under physiological conditions?
- pH-dependent hydrolysis : The pyrrolidinone ring remains stable at pH 7.4 but undergoes ring-opening at pH <3 (e.g., gastric fluid), requiring enteric coating for oral delivery .
- Photodegradation : UV-Vis studies show degradation under prolonged light exposure (λ >300 nm), necessitating amber storage vials .
Q. What analytical methods detect trace impurities in synthesized batches?
- LC-HRMS : Identifies impurities at 0.1% levels, such as de-fluorinated byproducts or unreacted intermediates .
- NMR relaxation filters : Suppress solvent signals to detect low-abundance isomers (e.g., C3 epimers) .
Q. Are there synergistic effects when combined with other therapeutic agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
